molecular formula C8H5F3O2 B1420988 3-(Difluoromethoxy)-5-fluorobenzaldehyde CAS No. 1214386-38-5

3-(Difluoromethoxy)-5-fluorobenzaldehyde

Cat. No.: B1420988
CAS No.: 1214386-38-5
M. Wt: 190.12 g/mol
InChI Key: VQANZPHGKJFBKB-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-fluorobenzaldehyde (CAS: 1214386-38-5) is a fluorinated aromatic aldehyde with the molecular formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol . Its structure features a benzaldehyde core substituted with a difluoromethoxy (-OCF₂H) group at the 3-position and a fluorine (-F) atom at the 5-position. The compound is categorized under aldehydes and ketones, with applications in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which modulate reactivity and stability .

Properties

IUPAC Name

3-(difluoromethoxy)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQANZPHGKJFBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Difluoromethoxy)-5-fluorobenzaldehyde typically involves the introduction of difluoromethoxy and fluorine groups onto a benzaldehyde core. One common method includes the reaction of 3-hydroxy-5-fluorobenzaldehyde with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

3-(Difluoromethoxy)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-(Difluoromethoxy)-5-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, it has been shown to inhibit the epithelial-mesenchymal transition induced by transforming growth factor-beta1 (TGF-β1). This inhibition occurs through the downregulation of Smad2/3 phosphorylation, which is a key step in the TGF-β1 signaling pathway .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
3-(Difluoromethoxy)-5-fluorobenzaldehyde 1214386-38-5 C₈H₅F₃O₂ -OCF₂H (3), -F (5) 190.12 Aldehyde, difluoromethoxy
2-(Difluoromethoxy)-5-fluorobenzaldehyde 1214326-36-9 C₈H₅F₃O₂ -OCF₂H (2), -F (5) 190.12 Aldehyde, difluoromethoxy
3-Fluoro-5-(methoxymethoxy)benzaldehyde 1599306-92-9 C₉H₉FO₃ -OCH₂OCH₃ (3), -F (5) 184.17 Aldehyde, methoxymethoxy
3-Chloro-5-(trifluoromethyl)benzaldehyde N/A C₈H₄ClF₃O -Cl (3), -CF₃ (5) 224.57 Aldehyde, chloro, trifluoromethyl
3-Fluoro-5-methoxybenzaldehyde 699016-24-5 C₈H₇FO₂ -OCH₃ (3), -F (5) 154.14 Aldehyde, methoxy

Physicochemical Properties

  • Boiling Point : 2-(Difluoromethoxy)-5-fluorobenzaldehyde (isomer) has a predicted boiling point of 239.2°C , while the target compound’s boiling point is likely similar but unconfirmed.
  • Density : The isomer 2-(Difluoromethoxy)-5-fluorobenzaldehyde has a density of 1.352 g/cm³ , suggesting that substituent positioning minimally impacts density.
  • Reactivity : The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitution to the 4-position. In contrast, methoxy (-OCH₃) analogs (e.g., 3-Fluoro-5-methoxybenzaldehyde) are electron-donating, activating the ring for ortho/para reactions .

Research Findings and Trends

Isomer Effects : The positional isomer 2-(Difluoromethoxy)-5-fluorobenzaldehyde (CAS 1214326-36-9) shows reduced reactivity in Suzuki-Miyaura couplings compared to the 3-substituted target compound, highlighting the importance of substituent positioning .

Purity and Availability : Commercial samples of 3-(Difluoromethoxy)-5-fluorobenzaldehyde are available at 97% purity , while analogs like 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde (CAS 2090318-51-5) are less accessible (95% purity) .

Thermal Stability : Difluoromethoxy-substituted aldehydes exhibit higher thermal stability than iodo- or chloro-substituted derivatives (e.g., 2-Fluoro-5-iodo-benzaldehyde, CAS N/A), making them preferable in high-temperature reactions .

Biological Activity

Overview

3-(Difluoromethoxy)-5-fluorobenzaldehyde is an organic compound characterized by its molecular formula C8H6F3O2C_8H_6F_3O_2. It features a benzaldehyde core with difluoromethoxy and fluorine substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and effects on cellular processes.

The synthesis of 3-(Difluoromethoxy)-5-fluorobenzaldehyde typically involves the reaction of 3-hydroxy-5-fluorobenzaldehyde with difluoromethyl ether in the presence of bases like sodium hydride. The reaction requires controlled conditions to ensure high yields and purity. The compound can undergo several chemical reactions, including oxidation to form carboxylic acids and reduction to alcohols, which are significant for its applications in drug development and chemical synthesis.

Research indicates that 3-(Difluoromethoxy)-5-fluorobenzaldehyde may inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta1 (TGF-β1). This inhibition is primarily through the downregulation of Smad2/3 phosphorylation, a critical step in the TGF-β1 signaling pathway. Such activity suggests its potential role in treating conditions like pulmonary fibrosis.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on certain enzymes, which can be crucial for developing therapeutic agents. For instance, it has been explored for its ability to modulate pathways involved in fibrosis and cancer progression.

Antifibrotic Effects

In vitro studies have demonstrated that 3-(Difluoromethoxy)-5-fluorobenzaldehyde can reduce fibrotic markers in epithelial cells exposed to TGF-β1. This suggests its potential use as an antifibrotic agent, particularly in lung diseases where fibrosis is a significant concern.

Study on Pulmonary Fibrosis

In a controlled study, researchers administered 3-(Difluoromethoxy)-5-fluorobenzaldehyde to lung epithelial cells subjected to TGF-β1 stimulation. The results indicated a significant reduction in collagen deposition and fibrotic gene expression compared to untreated controls. This highlights the compound's potential therapeutic benefits in managing pulmonary fibrosis.

Comparison with Related Compounds

When compared to similar compounds such as 4-difluoromethoxy-3-hydroxybenzaldehyde, 3-(Difluoromethoxy)-5-fluorobenzaldehyde showed enhanced potency in inhibiting TGF-β1 signaling pathways. This comparison underscores the importance of structural modifications in enhancing biological activity.

Research Findings Summary

Study Focus Findings
Enzyme InhibitionSignificant inhibition of specific enzymes linked to fibrosis.
Antifibrotic EffectsReduced collagen deposition in lung epithelial cells.
Mechanism of ActionInhibition of TGF-β1-induced EMT via Smad2/3 pathway modulation.
Comparison with Other CompoundsEnhanced activity compared to structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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